molecular formula C7H4BrFO2 B1529497 4-Bromo-3-fluoro-2-hydroxybenzaldehyde CAS No. 1427373-29-2

4-Bromo-3-fluoro-2-hydroxybenzaldehyde

Cat. No. B1529497
M. Wt: 219.01 g/mol
InChI Key: BCHBVHMSOBXQFC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a chemical compound with a molecular weight of 219.01 . It is a light yellow solid and is used in various chemical reactions due to its unique structure.


Molecular Structure Analysis

The IUPAC name of 4-Bromo-3-fluoro-2-hydroxybenzaldehyde is 4-bromo-3-fluoro-2-hydroxybenzaldehyde . The InChI code is 1S/C7H4BrFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H .


Chemical Reactions Analysis

While the specific chemical reactions involving 4-Bromo-3-fluoro-2-hydroxybenzaldehyde are not detailed in the search results, it is known that similar compounds like 3-Fluoro-2-hydroxybenzaldehyde are used to synthesize fluorinated bicyclic heterocycles such as isoflavanone (chromanone) through gold (I) catalysed annulation reaction .


Physical And Chemical Properties Analysis

4-Bromo-3-fluoro-2-hydroxybenzaldehyde is a light yellow solid . It has a molecular weight of 219.01 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Research has detailed the synthesis of related compounds, such as Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, highlighting methods involving bromination, hydrolysis, cyanidation, methoxylation, and esterification (Chen Bing-he, 2008). Another study focused on improving the synthesis process for 3-bromo-4-hydroxybenzaldehyde, using p-hydroxybenzaldehyde and H2O2/HBr as bromination agents (Zhang Song-pei, 2009).
  • Characterization and Analysis : The separation and determination of similar compounds have been studied using gas chromatography, demonstrating methods that are simple, fast, accurate, and precise (Shi Jie, 2000). Crystal structure and vibrational spectra of analogous compounds like 2-fluoro-4-bromobenzaldehyde have been investigated, providing insights into molecular structure and properties (Mahir Tursun et al., 2015).

Biomedical Applications

  • Antimicrobial and Anticancer Activities : Fluorinated analogs of this compound, such as in fluorinated benzaldehydes used in the synthesis of stilbenes, have shown potential in vitro anticancer properties (N. Lawrence et al., 2003). Also, bromophenols from marine algae, similar to 3-bromo-4-hydroxybenzaldehyde, have been identified with significant DPPH radical scavenging activity, hinting at their potential antioxidant properties (Ke-kai Li et al., 2008).

Environmental and Analytical Chemistry

  • Trace Metal Ion Detection : Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, a related compound, has been used for preconcentration of trace amounts of copper(II) ions in water samples, demonstrating its potential in environmental monitoring and analysis (S. Fathi & M. Yaftian, 2009).

Other Applications

  • Halogenation and Bioconversion Studies : Studies on fungi like Bjerkandera adusta have used halogenated compounds including brominated methoxybenzaldehyde metabolites to explore bioconversion processes, highlighting the compound's role in understanding biochemical pathways (H. Beck et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromo-4-hydroxybenzaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4-bromo-3-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHBVHMSOBXQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-2-hydroxybenzaldehyde

CAS RN

1427373-29-2
Record name 4-Bromo-3-fluoro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

48% Hydrobromic acid (254 mL) was added to a solution of 4-bromo-3-fluoro-2-methoxybenzaldehyde (52.3 g) in acetic acid (350 mL) at room temperature. The mixture was stirred at 120° C. under nitrogen atmosphere for 16 hours and concentrated in vacuo. The residue was diluted with ethyl acetate and water. The mixture was extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was triturated with diisopropyl ether and collected by filtration to give the title compound (34.6 g).
Quantity
254 mL
Type
reactant
Reaction Step One
Quantity
52.3 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LP Vu, CJ Diehl, R Casement, AG Bond… - Journal of Medicinal …, 2023 - ACS Publications
Hypoxia-inducible factor-1α (HIF-1α) constitutes the principal mediator of cellular adaptation to hypoxia in humans. The HIF-1α protein level and activity are tightly regulated by the …
Number of citations: 7 pubs.acs.org

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